An In-depth Technical Guide to 4,4'-Dimethoxydiphenylamine (CAS 101-70-2)
An In-depth Technical Guide to 4,4'-Dimethoxydiphenylamine (CAS 101-70-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 4,4'-Dimethoxydiphenylamine (CAS 101-70-2), a versatile aromatic amine. This document consolidates essential physicochemical, spectral, and toxicological data, alongside detailed experimental protocols for its synthesis and purification. Furthermore, it elucidates its primary application as a hole-transporting material in organic electronics, visualized through a detailed workflow diagram. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in materials science and organic synthesis.
Chemical and Physical Properties
4,4'-Dimethoxydiphenylamine, also known as bis(4-methoxyphenyl)amine, is a silver-grey crystalline solid at room temperature.[1][2] It is a symmetrical aromatic amine with two methoxy-substituted phenyl rings attached to a central nitrogen atom. This structure imparts significant electron-donating properties, making it a valuable component in various applications, particularly in the field of organic electronics.[3]
Physicochemical Data
The key physicochemical properties of 4,4'-Dimethoxydiphenylamine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO₂ | [4][5] |
| Molecular Weight | 229.27 g/mol | [4][5] |
| CAS Number | 101-70-2 | [4][5] |
| Appearance | Silver-grey crystalline solid | [1][2] |
| Melting Point | 100-104 °C | [4][5] |
| Boiling Point | 250-255 °C at 15 Torr | [3] |
| Solubility | Soluble in methanol; Insoluble in water. | [1][4] |
| Density | ~1.1 g/cm³ (rough estimate) | [1][3] |
| Refractive Index | ~1.5300 (estimate) | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4,4'-Dimethoxydiphenylamine. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | 6.75-7.10 | Singlet (broad) | 4H, Aromatic CH | [6] |
| 6.80 | Doublet (J = 7.9 Hz) | 4H, Aromatic CH | [6] | |
| 3.77 | Singlet | 6H, -OCH₃ | [6] | |
| ¹³C NMR (100 MHz, CDCl₃) | 154.0 | - | C (quaternary, aromatic, attached to O) | [6] |
| 119.4 | - | CH (aromatic) | [6] | |
| 114.6 | - | CH (aromatic) | [6] | |
| 55.6 | - | -OCH₃ | [6] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ~3000 | Aromatic C-H stretch | [4][7] |
| ~2850 | Aliphatic C-H stretch (-OCH₃) | [4][7] |
| ~1500, ~1600 | Aromatic C=C stretch | [4][7] |
| ~1240 | C-O stretch (aryl ether) | [4][7] |
| ~1030 | C-O stretch (aryl ether) | [4][7] |
| ~820 | C-H out-of-plane bend (para-substituted) | [4][7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
| m/z | Assignment | Source(s) |
| 229 | [M]⁺ (Molecular ion) | [4][8] |
| 214 | [M - CH₃]⁺ | [4][8] |
| 186 | [M - CH₃ - CO]⁺ | [4][8] |
| 158 | [M - CH₃ - CO - CO]⁺ | [4][8] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.
| λmax (nm) | Solvent | Source(s) |
| ~300-310 | Various organic solvents | [3][9] |
Experimental Protocols
Synthesis via Buchwald-Hartwig Amination
This modern and efficient method is widely used for the synthesis of diarylamines.[10]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the synthesis of 4,4'-Dimethoxydiphenylamine.
Materials:
-
4-Iodoanisole
-
4-Methoxyaniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole, 4-methoxyaniline, potassium phosphate, palladium(II) acetate, and XPhos.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 4,4'-Dimethoxydiphenylamine can be purified by the following methods:
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Vacuum Distillation:
-
For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed.[11] The crude product is heated under reduced pressure, and the purified compound is collected as the distillate.
Applications in Organic Electronics
4,4'-Dimethoxydiphenylamine is extensively used as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3][10] Its electron-rich nature facilitates the efficient transport of positive charge carriers (holes) to the emissive layer of the device, enhancing its overall performance.
Workflow in an OLED Device
The following diagram illustrates the role of 4,4'-Dimethoxydiphenylamine within a typical OLED structure.
Caption: Role of 4,4'-Dimethoxydiphenylamine as a Hole Transport Layer in an OLED.
Toxicology and Safety
4,4'-Dimethoxydiphenylamine is classified as harmful and an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] There is limited evidence of a carcinogenic effect and possible risk of irreversible effects.[4]
Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly closed container in a cool, dry place under an inert atmosphere.[4] It is sensitive to air and may slowly oxidize.[3]
Conclusion
4,4'-Dimethoxydiphenylamine is a key organic compound with well-defined physicochemical and spectroscopic properties. Its utility as a hole-transporting material in organic electronics is a primary driver of its research and commercial interest. This guide provides essential data and protocols to facilitate its synthesis, purification, and application in a research and development setting. Adherence to appropriate safety protocols is paramount when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4,4'-Dimethoxydiphenylamine|CAS 101-70-2 [benchchem.com]
- 4. 4,4'-Dimethoxydiphenylamine | C14H15NO2 | CID 7571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4 -Dimethoxydiphenylamine Bis(4-methoxyphenyl)amine [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 4,4'-Dimethoxydiphenylamine [webbook.nist.gov]
- 8. 4,4'-Dimethoxydiphenylamine [webbook.nist.gov]
- 9. 4,4'-Dimethoxydiphenylamine [webbook.nist.gov]
- 10. An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cel ... - Energy Advances (RSC Publishing) DOI:10.1039/D2YA00135G [pubs.rsc.org]
- 11. US2128100A - Preparation of 4, 4'-dialkoxy diphenylamines - Google Patents [patents.google.com]
